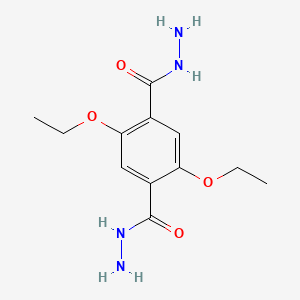

2,5-Diethoxyterephthalohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diethoxyterephthalohydrazide is a chemical compound with the linear formula C12H18N4O4 . It is used in the synthesis of covalent organic frameworks (COFs), which are crystalline porous materials constructed from molecular building blocks .

Synthesis Analysis

The synthesis of 2,5-Diethoxyterephthalohydrazide involves the condensation of 2,5-diethoxyterephthalohydrazide with 1,3,5-triformylbenzene or 1,3,5-tris(4-formylphenyl)benzene . This reaction yields two new covalent organic frameworks, COF-42 and COF-43 .Molecular Structure Analysis

The molecular structure of 2,5-Diethoxyterephthalohydrazide is characterized by its formula C12H18N4O4 . It has an average mass of 282.296 Da and a monoisotopic mass of 282.132813 Da .Chemical Reactions Analysis

When 2,5-Diethoxyterephthalohydrazide reacts with metalated-porphyrinic aldehydes, it produces 2D COFs (MPor-DETH-COFs, M: Zn, Ni, Co) . These MPhor-DETH-COFs exhibit photocurrent of up to 0.9 μA/cm^2 and an average hydrogen evolution rate up to 413 μmol/g/h .Physical And Chemical Properties Analysis

2,5-Diethoxyterephthalohydrazide has a density of 1.3±0.1 g/cm^3, a molar refractivity of 73.9±0.3 cm^3, and a molar volume of 225.5±3.0 cm^3 . It has 8 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Covalent Organic Frameworks (COFs)

2,5-Diethoxyterephthalohydrazide serves as a linker for COFs . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . They have excellent structural regularity, robust framework, inherent porosity and good activity .

Photocatalytic Hydrogen Evolution

One of the applications of COFs linked by 2,5-Diethoxyterephthalohydrazide is in photocatalytic hydrogen evolution . This process uses solar energy to produce hydrogen, a clean and renewable energy source .

CO2 Sorption

COFs linked by 2,5-Diethoxyterephthalohydrazide can also be used for CO2 sorption . This application is particularly relevant in the context of climate change, as it can help reduce the amount of CO2 in the atmosphere .

Sensors

Another application of 2,5-Diethoxyterephthalohydrazide-linked COFs is in the creation of sensors . The unique properties of COFs make them suitable for use in various types of sensors .

Filtration Membranes

2,5-Diethoxyterephthalohydrazide-linked COFs can be used to create filtration membranes . These membranes can be used in various applications, including water purification .

Optoelectronic Devices

The unique combination of reticular chemistry with the molecular control of intrinsic properties in COFs paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as solar-harvesting devices or light emitting diodes .

These are just a few of the many potential applications of 2,5-Diethoxyterephthalohydrazide in scientific research. The modular construction system of COFs allows for an immense variety of building blocks, opening the door to numerous different functionalities and potential applications .

Safety and Hazards

Zukünftige Richtungen

2,5-Diethoxyterephthalohydrazide is well-known for its synthesis of COF-42 with 1,3,5-triformylbenzene . COF-42 is chemically robust due to its hydrazide linkers and is widely employed as the platform for photocatalytic hydrogen evolution . This suggests that 2,5-Diethoxyterephthalohydrazide could play a significant role in the development of new materials for energy production.

Wirkmechanismus

Target of Action

2,5-Diethoxyterephthalohydrazide is a compound that is primarily used as a linker in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers that are constructed from molecular building blocks using diverse linkage chemistries . The primary targets of 2,5-Diethoxyterephthalohydrazide are these molecular building blocks, which it helps to connect and form the desired COF structure .

Mode of Action

The compound interacts with its targets through a process known as condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water . In the case of 2,5-Diethoxyterephthalohydrazide, it forms a bond with the molecular building blocks of COFs, linking them together to form the desired framework .

Biochemical Pathways

The biochemical pathways affected by 2,5-Diethoxyterephthalohydrazide are those involved in the synthesis of COFs . The compound plays a crucial role in these pathways by acting as a linker, enabling the formation of the COF structure . The downstream effects of this include the creation of a material with high porosity and structural regularity, which can be used in various applications such as gas adsorption and separation, catalysis, sensing, optoelectronics, and energy storage .

Pharmacokinetics

It’s worth noting that the compound is usually stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability .

Result of Action

The molecular and cellular effects of 2,5-Diethoxyterephthalohydrazide’s action are seen in the formation of COFs . The compound enables the creation of these frameworks, which have a range of useful properties including high porosity, structural regularity, and modular functionality . These properties make COFs suitable for a variety of applications, from gas storage and separation to catalysis and optoelectronics .

Action Environment

The action of 2,5-Diethoxyterephthalohydrazide is influenced by environmental factors such as temperature and the presence of inert gases . The compound is typically stored under inert gas at low temperatures to maintain its stability . Additionally, the reaction conditions under which the compound is used to synthesize COFs can also influence its efficacy .

Eigenschaften

IUPAC Name |

2,5-diethoxybenzene-1,4-dicarbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSPHNOJIAIZCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diethoxyterephthalohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2763101.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2763108.png)

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)